4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one

Catalog No.
S1973078
CAS No.
76374-26-0
M.F
C6H8O3
M. Wt
128.13
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one

CAS Number

76374-26-0

Product Name

4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one

IUPAC Name

4-hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one

Molecular Formula

C6H8O3

Molecular Weight

128.13

InChI

InChI=1S/C6H8O3/c7-3-4-1-5(8)2-6(4)9/h1,5,7-8H,2-3H2

InChI Key

SAXYYSFDXQHLOD-UHFFFAOYSA-N

SMILES

C1C(C=C(C1=O)CO)O

Canonical SMILES

C1C(C=C(C1=O)CO)O

Piancatelli Rearrangement

Biomass Conversion

Synthesis of Cyclopentanoid Natural Products

Electrophile in Addition Reactions

Synthesis of Prostaglandin E1 Methyl Ester

Synthesis of Amiloride

4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one is an organic compound with the molecular formula C6H8O3. Characterized by its unique structure, it features a cyclopentene ring with hydroxyl and hydroxymethyl substituents, making it a versatile intermediate in organic synthesis. This compound is particularly important in the development of cyclopentanoid natural products, which are significant in various fields of chemical research and application .

  • Oxidation: It can be oxidized to yield corresponding ketones or carboxylic acids.
  • Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
  • Substitution: The hydroxyl and hydroxymethyl groups can participate in substitution reactions, leading to various derivatives.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under acidic or basic conditions .

The biological activity of 4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one is primarily linked to its role as an intermediate in the synthesis of biologically active compounds. Its derivatives may exhibit various pharmacological properties, contributing to biochemical pathways that are crucial for therapeutic developments. The compound's potential applications in medicine highlight its significance in drug design and synthesis .

Several methods have been developed for synthesizing 4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one:

  • From 3-Hydroxymethyl-2-methylfuran: This method involves preparing the racemate through specific reaction conditions that yield the target compound.
  • Starting from (–)-Quinic Acid: This approach focuses on obtaining the (4R)-isomer, which has distinct properties compared to its counterparts.

In industrial settings, optimized reaction conditions are employed to enhance yield and purity, although specific details are often proprietary .

4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one finds applications across multiple domains:

  • Organic Chemistry: It serves as an intermediate for synthesizing cyclopentanoid natural products.
  • Biological Research: The compound aids in studying biochemical pathways and mechanisms.
  • Pharmaceutical Development: It is involved in creating compounds with potential therapeutic effects.
  • Material Science: Its unique structure allows for the synthesis of novel materials and exploration of chemical processes .

Interaction studies involving 4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one focus on its reactivity with various nucleophiles and electrophiles. These interactions are critical for understanding its role in complex organic syntheses and biological systems. The compound's ability to act as a versatile electrophile makes it a valuable subject for further investigation in both synthetic and biological chemistry contexts .

Several compounds share structural similarities with 4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one, each possessing unique characteristics:

Compound NameMolecular FormulaKey Features
2-(Hydroxymethyl)cyclopent-2-en-1-oneC6H8O2Lacks hydroxyl group at position 4
4-Hydroxycyclopent-2-en-1-oneC5H6O3Does not contain the hydroxymethyl substituent
4-Hydroxy-3-methylcyclopent-2-en-1-oneC6H10O3Contains a methyl group instead of hydroxymethyl

These compounds illustrate variations in functional groups and molecular structures that influence their reactivity and applications. The unique presence of both hydroxyl and hydroxymethyl groups in 4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one distinguishes it from these similar compounds, contributing to its versatility as a synthetic intermediate .

The molecular geometry of 4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one is characterized by a five-membered cyclopentenone ring system with two hydroxyl-containing substituents. The compound exhibits a molecular formula of C₆H₈O₃ with a molecular weight of 128.13 grams per mole [1]. The core structure features a cyclopentenone framework containing an α,β-unsaturated ketone system, where the carbon-carbon double bond is positioned between carbon atoms 2 and 3 [1].

ParameterValue
Molecular FormulaC₆H₈O₃
Molecular Weight (g/mol)128.13
CAS Number (4R enantiomer)76420-07-0
CAS Number (4S enantiomer)2271090-84-5
IUPAC Name4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one
SMILES (4R)O=C1C(CO)=CC@HC1
InChI KeySAXYYSFDXQHLOD-RXMQYKEDSA-N

The bonding pattern within the cyclopentenone ring follows typical five-membered ring characteristics with some notable deviations due to the presence of the double bond and carbonyl group. The five-membered ring geometry exhibits bond angles that deviate from the ideal tetrahedral angle of 109.5°, with C-C-C bond angles typically ranging from 104° to 110° [3] [4]. This deviation arises from the constraint imposed by the cyclic structure, which necessitates angle compression to maintain ring closure.

The carbonyl group at position 1 introduces significant electronic and geometric effects. The C=O bond length typically measures 1.21-1.23 Å, while the adjacent C-C bonds in the ring range from 1.50-1.56 Å [3]. The presence of the carbonyl group creates a planar geometry around the carbonyl carbon, with O=C-C bond angles ranging from 120° to 126° [3]. This planarity extends to the α,β-unsaturated system, where the C=C double bond exhibits typical olefinic characteristics with bond lengths of 1.33-1.35 Å [3].

Bond TypeTypical Bond Length (Å)Bond Angle Range (°)
C-C (ring)1.50-1.56104-110 (C-C-C)
C=C (double bond)1.33-1.35120-124 (C=C-C)
C-O (hydroxyl)1.43-1.45104-109 (C-O-H)
C=O (carbonyl)1.21-1.23120-126 (O=C-C)
C-H (methylene)1.09-1.11109-112 (H-C-H)
O-H (hydroxyl)0.96-0.98104-106 (C-O-H)

The hydroxyl group at position 4 introduces additional complexity to the molecular geometry. The C-O bond length for the hydroxyl substituent typically measures 1.43-1.45 Å, with the C-O-H bond angle ranging from 104° to 109° [3]. The hydroxymethyl group at position 2 adds further geometric considerations, with the methylene carbon maintaining tetrahedral geometry despite its attachment to the vinylic carbon of the double bond system.

Density functional theory calculations on related cyclopentenone systems have demonstrated that the five-membered ring adopts a slightly puckered conformation to relieve ring strain [5] [6]. The degree of puckering is influenced by the substitution pattern, with the presence of multiple substituents affecting the preferred conformation. In the case of 4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one, the hydroxyl groups can participate in intramolecular hydrogen bonding, which may influence the overall molecular conformation and stability [7].

The electronic structure of the molecule is dominated by the α,β-unsaturated ketone system, which creates an extended conjugation pathway. This conjugation affects the electron distribution throughout the molecule and influences both the chemical reactivity and spectroscopic properties. The presence of the electron-withdrawing carbonyl group and the electron-donating hydroxyl groups creates a complex electronic environment that affects bond lengths and angles throughout the structure [6].

Stereochemical Considerations of the (4R) Configuration

The stereochemical analysis of 4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one centers on the single stereogenic center at position 4, where the hydroxyl group is attached [1]. The absolute configuration of this center is designated as either R or S according to the Cahn-Ingold-Prelog priority rules, with the (4R) configuration representing one of the two possible enantiomers of this compound.

The stereochemical assignment at the 4-position follows from the priority sequence established by the atomic numbers and connectivity of the substituents attached to the stereogenic carbon. In the (4R) configuration, the hydroxyl group (-OH) receives the highest priority due to the directly attached oxygen atom. The next priority is assigned to the carbon atom that is part of the ring system and connected to the carbonyl carbon (C-1), followed by the methylene carbon (C-5) that completes the ring, and finally the hydrogen atom receives the lowest priority [8] .

The three-dimensional arrangement of these substituents in the (4R) configuration places the hydroxyl group in a specific spatial orientation relative to the cyclopentenone ring plane. This configuration has significant implications for the compound's biological activity and chemical reactivity, as the spatial arrangement of functional groups affects both intermolecular interactions and the approach of reagents during chemical transformations [10] .

Stereochemical studies of related cyclopentenone systems have demonstrated that the configuration at the 4-position significantly influences the compound's participation in stereoselective reactions. The (4R) configuration enables selective synthesis of complex cyclopentane derivatives through stereocontrolled cascade reactions [10]. These reactions proceed through chair-like transition states where the absolute configuration at the 4-position directs the stereochemical outcome of subsequent bond-forming events.

The stereochemical influence extends beyond the immediate vicinity of the stereogenic center. The (4R) configuration affects the overall molecular conformation through its influence on intramolecular hydrogen bonding patterns. The hydroxyl group at the 4-position can form hydrogen bonds with the carbonyl oxygen or the hydroxymethyl group at position 2, leading to preferred conformational arrangements that are dependent on the absolute configuration [7].

Crystallographic studies of related cyclopentenone derivatives have revealed that the stereochemistry at the 4-position influences the packing arrangements in the solid state. The (4R) configuration allows for specific intermolecular hydrogen bonding patterns that affect crystal stability and morphology [11] [7]. These structural features are important for understanding the physical properties and behavior of the compound in different phases.

The stereochemical stability of the (4R) configuration is influenced by the electronic environment created by the α,β-unsaturated ketone system. The conjugation between the double bond and the carbonyl group affects the electron density at the 4-position, which can influence the ease of racemization or epimerization processes. However, the absence of strongly acidic conditions or radical-generating environments typically ensures that the stereochemical integrity is maintained under normal handling and storage conditions [10].

Computational studies have shown that the (4R) configuration exhibits specific conformational preferences that are energetically favorable compared to alternative arrangements. These preferences arise from the minimization of steric interactions between the hydroxyl group and other substituents, as well as the optimization of electronic interactions within the π-system of the α,β-unsaturated ketone [10] [5].

Comparative Analysis with Cyclopentenone Isomers

The structural and stereochemical properties of 4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one can be better understood through comparison with related cyclopentenone derivatives and isomers. This comparative analysis reveals the unique features that distinguish this compound from other members of the cyclopentenone family.

CompoundMolecular FormulaMolecular WeightKey Structural Features
2-CyclopentenoneC₅H₆O82.10α,β-unsaturated ketone, C=C at position 2-3
3-CyclopentenoneC₅H₆O82.10β,γ-unsaturated ketone, C=C at position 3-4
4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-oneC₆H₈O₃128.13Two hydroxyl groups, C=C at position 2-3
2-(Hydroxymethyl)cyclopent-2-en-1-oneC₆H₈O₂112.13One hydroxymethyl group, C=C at position 2-3
4-Hydroxy-3-methyl-cyclopent-2-en-1-oneC₆H₈O₂112.13Hydroxyl and methyl substituents

The fundamental difference between 2-cyclopentenone and 3-cyclopentenone lies in the position of the carbon-carbon double bond within the ring system [12]. While 2-cyclopentenone features an α,β-unsaturated ketone system with the double bond between positions 2 and 3, 3-cyclopentenone contains a β,γ-unsaturated ketone with the double bond between positions 3 and 4 [12]. This positional difference significantly affects the electronic properties and reactivity patterns of these isomers.

The target compound shares the α,β-unsaturated ketone framework with 2-cyclopentenone but differs substantially in its substitution pattern. The presence of hydroxyl groups at positions 2 and 4 introduces additional functionality that dramatically alters both the physical and chemical properties compared to the parent 2-cyclopentenone . The hydroxyl substituents increase the molecular weight from 82.10 to 128.13 grams per mole and introduce the possibility of hydrogen bonding interactions.

Comparison with 2-(Hydroxymethyl)cyclopent-2-en-1-one reveals the specific contribution of the 4-hydroxyl group to the overall molecular properties . Both compounds share the hydroxymethyl substituent at position 2, but the additional hydroxyl group at position 4 in the target compound introduces stereochemical complexity and additional hydrogen bonding capability. This structural difference is reflected in the molecular weight increase from 112.13 to 128.13 grams per mole.

The electronic properties of these cyclopentenone derivatives are significantly influenced by the substitution pattern. The α,β-unsaturated ketone system in both 2-cyclopentenone and the target compound provides extended conjugation that stabilizes the molecule and affects its spectroscopic properties [6]. However, the electron-donating nature of the hydroxyl substituents in the target compound modulates the electron density distribution compared to the unsubstituted parent compound.

Structural studies have shown that the five-membered ring in cyclopentenone derivatives adopts different conformations depending on the substitution pattern [4]. While cyclopentane itself exhibits rapid ring puckering motions, the introduction of the double bond and carbonyl group in cyclopentenones restricts this flexibility [14]. The additional hydroxyl substituents in the target compound further influence the preferred conformations through intramolecular hydrogen bonding.

The reactivity patterns also differ significantly among these isomers. The α,β-unsaturated ketone system in 2-cyclopentenone and the target compound makes them susceptible to nucleophilic conjugate addition reactions, while 3-cyclopentenone shows different reactivity due to the altered position of the double bond [12]. The hydroxyl substituents in the target compound introduce additional reaction pathways and can participate in hydrogen bonding with incoming nucleophiles or electrophiles.

Spectroscopic analysis reveals distinct differences among these cyclopentenone derivatives. Nuclear magnetic resonance studies show that the chemical shifts of protons and carbons are significantly affected by the substitution pattern [15]. The hydroxyl groups in the target compound introduce characteristic signals in both proton and carbon NMR spectra, while also affecting the chemical shifts of nearby carbons through inductive and resonance effects.

The stability relationships among these isomers have been investigated through computational methods. Density functional theory calculations indicate that the relative stabilities are influenced by both electronic factors and conformational preferences [16] [5]. The target compound's multiple hydrogen bonding sites can provide additional stabilization through intramolecular interactions, while also affecting the intermolecular packing in the crystalline state.

Crystallographic and Computational Modeling Studies

Crystallographic analysis and computational modeling provide crucial insights into the three-dimensional structure and electronic properties of 4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one. While direct crystallographic data for this specific compound are limited in the literature, studies of related cyclopentenone derivatives provide valuable structural information that can be extrapolated to understand the target molecule.

Crystallographic studies of similar cyclopentenone systems have revealed important structural features that characterize this class of compounds [17] [7]. The five-membered ring typically adopts a slightly puckered conformation rather than a planar geometry, with the degree of puckering influenced by the substitution pattern and intermolecular packing forces. In related hydroxylated cyclopentenones, the crystal structures show that the ring puckering is often minimized due to the conjugation between the carbonyl group and the double bond system [7].

The crystal packing of hydroxylated cyclopentenone derivatives is dominated by hydrogen bonding interactions [11] [7]. Intermolecular hydrogen bonds typically form between the hydroxyl groups of neighboring molecules, creating extended networks that stabilize the crystal structure. These hydrogen bonding patterns are crucial for determining the melting point, solubility, and other physical properties of the compound.

Computational modeling studies using density functional theory have provided detailed insights into the electronic structure and conformational preferences of cyclopentenone systems [5] [6]. Calculations at the B3LYP/6-31+G(d,p) level have shown that the α,β-unsaturated ketone system maintains planarity to maximize π-orbital overlap, while the saturated portions of the ring can adopt puckered conformations [6]. The presence of hydroxyl substituents introduces additional complexity through their participation in intramolecular hydrogen bonding.

The conformational analysis of 4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one reveals multiple possible conformations arising from rotation around the C-O bonds of the hydroxyl groups and the C-C bond connecting the hydroxymethyl group to the ring [14]. Computational studies indicate that conformations with intramolecular hydrogen bonding between the hydroxyl groups are energetically favored, with typical stabilization energies of 2-5 kcal/mol relative to non-hydrogen-bonded conformations.

Molecular orbital calculations have elucidated the electronic structure of the compound, showing that the highest occupied molecular orbital (HOMO) is primarily localized on the α,β-unsaturated ketone system, while the lowest unoccupied molecular orbital (LUMO) has significant contribution from the carbonyl group [6]. The hydroxyl substituents act as electron-donating groups, raising the energy of the HOMO and affecting the compound's chemical reactivity and spectroscopic properties.

Vibrational frequency calculations have provided theoretical support for the interpretation of infrared and Raman spectra of cyclopentenone derivatives [6]. The carbonyl stretching frequency is typically calculated to occur around 1700-1720 cm⁻¹, while the O-H stretching vibrations of the hydroxyl groups appear in the 3200-3600 cm⁻¹ region. The C=C stretching frequency is usually found around 1600-1650 cm⁻¹, with the exact position depending on the degree of conjugation with the carbonyl group.

Computational studies of the stereochemical properties have revealed that the energy difference between the (4R) and (4S) enantiomers is negligible in the gas phase, as expected for enantiomers [10]. However, the presence of a chiral environment, such as in a crystal lattice or in the presence of chiral solvents, can lead to differential stabilization of the two enantiomers.

The molecular electrostatic potential maps calculated for the compound show regions of negative electrostatic potential concentrated around the oxygen atoms, particularly the carbonyl oxygen and the hydroxyl oxygens [6]. These regions represent sites for potential hydrogen bonding or electrophilic attack, providing insights into the compound's intermolecular interactions and chemical reactivity.

Ring puckering analysis based on computational methods indicates that the five-membered ring in 4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one exhibits a preference for envelope conformations, with the degree of puckering being modulated by the substitution pattern [14]. The presence of the double bond and the hydroxyl substituents influences the puckering amplitude and the position of the carbon atom that is displaced from the mean plane of the other four ring atoms.

XLogP3

-0.9

Dates

Last modified: 08-16-2023

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